4-(Pentyloxy)phenyl 4-pentylbenzoate
Description
4-(Pentyloxy)phenyl 4-pentylbenzoate is an ester derivative characterized by two pentyl chains: one as a pentyloxy substituent on the phenyl ring and the other as a pentyl group attached to the benzoate moiety. Such structures are often explored in materials science, particularly for liquid crystalline applications, due to their ability to form ordered phases through intermolecular interactions .
Properties
CAS No. |
53132-12-0 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(4-pentoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C23H30O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h10-17H,3-9,18H2,1-2H3 |
InChI Key |
FXTLKXQXPVZOBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pentyloxy)phenyl 4-pentylbenzoate typically involves the esterification reaction between 4-pentylbenzoic acid and 4-pentyloxyphenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of 4-(Pentyloxy)phenyl 4-pentylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)phenyl 4-pentylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often require strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 4-pentylbenzoic acid and 4-pentyloxyphenol.
Reduction: 4-pentylbenzyl alcohol and 4-pentyloxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pentyloxy)phenyl 4-pentylbenzoate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of liquid crystalline polymers and materials.
Biology: Investigated for its potential use in biological assays and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its liquid crystalline properties.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other optical electronic devices .
Mechanism of Action
The mechanism of action of 4-(Pentyloxy)phenyl 4-pentylbenzoate primarily involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release 4-pentylbenzoic acid and 4-pentyloxyphenol, which can further interact with biological molecules. The liquid crystalline properties of the compound also play a role in its mechanism of action, particularly in applications related to optical electronics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Alkoxy Chain Variations
- 4-(Hexyloxy)phenyl 4-Pentylbenzoate (CAS 50802-52-3): This compound differs by a hexyloxy group instead of pentyloxy. Molecular Formula: C24H32O3 Molecular Weight: 368.5 g/mol
4-{[4-(Octyloxy)benzoyl]oxy}phenyl 4-(Octyloxy)benzoate :
With octyloxy chains, this compound exhibits significantly higher molecular weight (574.76 g/mol) and hydrophobicity, likely favoring smectic or nematic liquid crystalline phases over shorter-chain analogs .
Functional Group Modifications
- Molecular Formula: C22H24O5 Molecular Weight: 368.4 g/mol
Cyclohexyl and Polymerizable Derivatives
- Its molecular weight (378.55 g/mol) surpasses linear-chain analogs, impacting thermal stability .
- 4-(4-Pentylcyclohexyl)phenyl 4-(6-Prop-2-enoyloxyhexoxy)benzoate: Featuring an acryloyloxy group, this compound is polymerizable, enabling applications in stimuli-responsive materials. Its molecular weight (520.7 g/mol) reflects the balance between rigidity and reactivity .
Data Tables
Table 1: Physical and Structural Comparison
Key Findings and Insights
- Chain Length vs. Properties : Longer alkoxy chains (e.g., hexyl, octyl) enhance hydrophobicity and mesophase stability in liquid crystals but may reduce solubility in polar solvents .
- Functional Group Impact : Ketones and heterocycles (e.g., isoxazole) improve thermal stability and biological activity, whereas carboxylic acids increase polarity .
- Biological Relevance : Pentyloxy-substituted compounds show promise in quorum sensing inhibition and anticancer applications, though activity varies with substituents .
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